molecular formula C27H22N2O B11478870 2,2-diphenyl-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}acetamide

2,2-diphenyl-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}acetamide

Cat. No.: B11478870
M. Wt: 390.5 g/mol
InChI Key: DGTKNVPPPSPCDO-CCEZHUSRSA-N
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Description

2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol, followed by the addition of other reagents to form the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE include:

Uniqueness

What sets 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE apart is its unique combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22N2O

Molecular Weight

390.5 g/mol

IUPAC Name

2,2-diphenyl-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]acetamide

InChI

InChI=1S/C27H22N2O/c30-27(26(23-9-3-1-4-10-23)24-11-5-2-6-12-24)29-25-13-7-8-22(20-25)15-14-21-16-18-28-19-17-21/h1-20,26H,(H,29,30)/b15-14+

InChI Key

DGTKNVPPPSPCDO-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4

Origin of Product

United States

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